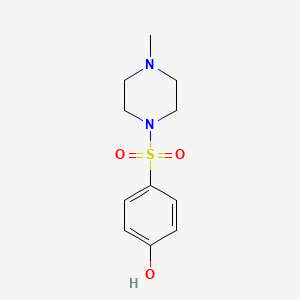

4-(4-Methylpiperazine-1-sulfonyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methylpiperazine-1-sulfonyl)phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound, in particular, has a phenol group attached to a sulfonyl group, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-sulfonyl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-sulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Sulfides

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Antidepressant Activity

Research has shown that compounds containing the piperazine structure, including 4-(4-Methylpiperazine-1-sulfonyl)phenol, exhibit significant interactions with serotonin receptors. Specifically, it has been investigated as a potential ligand for the 5-HT7 receptor, which plays a crucial role in mood regulation. The structure-activity relationship studies indicate that modifications in the piperazine ring can enhance binding affinity and efficacy as an antidepressant .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies suggest that derivatives of piperazine can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymatic pathways. The sulfonamide group in this compound may contribute to its antimicrobial activity, making it a candidate for further development as an antibiotic .

Antimalarial Activity

Recent investigations have identified analogs of this compound as potential antimalarial agents. A study highlighted the efficacy of piperazine-containing compounds against chloroquine-resistant strains of Plasmodium falciparum. The mechanism appears to involve interference with the parasite's metabolic processes, suggesting that this compound could be a lead for new antimalarial therapies .

Case Study 1: Antidepressant Development

A series of experiments were conducted to evaluate the antidepressant potential of this compound derivatives. In vitro assays demonstrated significant activity in blocking serotonin reuptake, with some compounds showing comparable effects to established antidepressants. This positions the compound as a promising candidate for further clinical evaluation .

Case Study 2: Antimicrobial Screening

In a comprehensive screening against various bacterial strains, derivatives of this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

- 4-Methylpiperazine-1-sulfonyl)aniline

- 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Uniqueness

4-(4-Methylpiperazine-1-sulfonyl)phenol is unique due to the presence of both a phenol and a sulfonyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its applications.

Biological Activity

4-(4-Methylpiperazine-1-sulfonyl)phenol, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and pharmacological applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C12H18N2O2S

- Molecular Weight : 250.35 g/mol

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In a study evaluating its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages, the compound demonstrated a notable inhibitory effect. At a concentration of 6.0 μM, it reduced NO production to 52.19 ± 0.37%, compared to 68.32 ± 2.69% inhibition by the reference compound pyrrolidine dithiocarbamate (PDTC) at 30 μM .

Table 1: Inhibition of NO Production by Various Compounds

| Compound | Concentration (μM) | NO Production (%) |

|---|---|---|

| PDTC | 30 | 68.32 ± 2.69 |

| This compound | 6 | 52.19 ± 0.37 |

This study indicates that the compound possesses significant anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases.

Pharmacokinetics and Structure-Activity Relationship (SAR)

Research has shown that incorporating piperazine functionality into various drug scaffolds enhances pharmacokinetic properties and biological activity. For instance, studies on structurally related compounds revealed that para-substituted phenyl spacers and sulfonyl modifications on piperazines optimize potency and solubility .

Table 2: Structure-Activity Relationship Findings

| Compound Structure | IC50 (nM) | Observations |

|---|---|---|

| N4-Acetyl substituted piperazine | 3.3 | High potency against sEH |

| Unsubstituted piperazine | 156 | Lower potency |

| Para-substituted phenyl with sulfonyl | Varies | Improved solubility and potency |

The data suggest that modifications to the piperazine ring significantly influence the biological efficacy of related compounds.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

- Inhibition of Epoxide Hydrolases : Research indicated that piperazine derivatives exhibit strong inhibition against soluble epoxide hydrolase (sEH), suggesting potential applications in managing pain and inflammation .

- Cancer Therapeutics : The incorporation of piperazine into drug design has led to improved selectivity against cancer cell lines, with some derivatives demonstrating subnanomolar activity against specific kinases involved in tumor growth .

- Neuroprotective Effects : Some studies have indicated neuroprotective properties associated with piperazine-containing compounds, which may have implications for treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylpiperazine-1-sulfonyl)phenol, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves sulfonation or coupling reactions. A common approach is the reaction of phenol derivatives with 4-methylpiperazine sulfonyl chloride under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Triethylamine or DMAP can accelerate sulfonyl group transfer .

Optimization Strategy :

- Use TLC or HPLC to monitor reaction progress.

- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) .

- Melting Point Analysis : Compare with literature values (e.g., 160–165°C) to assess purity .

Validation : Cross-reference data with computational predictions (e.g., PubChem or Reaxys entries) .

Q. What challenges arise in resolving discrepancies between computational and experimental physicochemical data for this compound?

Advanced Research Question

Discrepancies often stem from:

- Solvent Effects : Computational models may not account for solvent polarity in solubility or log P calculations .

- Crystal Packing : X-ray data might reveal non-covalent interactions (e.g., hydrogen bonds) that DFT simulations miss .

Resolution Strategies :

- Use multiple experimental methods (e.g., DSC for thermal stability, XRPD for crystallinity) .

- Validate computational models with solvent correction algorithms (e.g., COSMO-RS) .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

Advanced Research Question

Methodology :

- Data Collection : Use synchrotron radiation or high-resolution diffractometers (λ = 0.710–1.541 Å).

- Structure Refinement : Apply SHELXL for least-squares refinement, addressing challenges like disorder in the piperazine ring .

- Validation Tools : Check CIF files with PLATON to detect missed symmetry or voids .

Example Findings :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | < 0.05 | |

| Torsion Angles | Piperazine: 55–60° |

Q. What experimental approaches can validate the reactivity of the sulfonyl group in electrophilic substitution reactions?

Advanced Research Question

The sulfonyl group activates the phenol ring for electrophilic substitution. To study this:

- Nitration : React with HNO₃/H₂SO₄ at 0–5°C; monitor regioselectivity via HPLC .

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst and analyze products via GC-MS .

- Kinetic Studies : Compare reaction rates with non-sulfonated analogs to quantify activation effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Advanced Research Question

Key Modifications :

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .

- Sulfonyl Group Replacement : Test –SO₂NH₂ or –SO₃H analogs for solubility optimization .

Biological Assays :

- Antimicrobial Screening : Use MIC assays against Gram-positive/negative strains .

- Enzyme Inhibition : Evaluate PDE5 or kinase inhibition via fluorescence-based assays .

Example Data :

| Derivative | MIC (μg/mL) | Target Enzyme IC₅₀ |

|---|---|---|

| Parent Compound | 32 | 120 nM |

| –CF₃ Analog | 8 | 45 nM |

Q. What methodologies address contradictions in NMR data due to dynamic piperazine ring puckering?

Advanced Research Question

Challenges : Conformational flexibility of the piperazine ring can cause signal splitting or broadening.

Solutions :

Properties

CAS No. |

117209-61-7 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)sulfonylphenol |

InChI |

InChI=1S/C11H16N2O3S/c1-12-6-8-13(9-7-12)17(15,16)11-4-2-10(14)3-5-11/h2-5,14H,6-9H2,1H3 |

InChI Key |

LAYRCNCYOMHWSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.